Cas no 1332530-59-2 (2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride)
2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride
- 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride
- 2-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride
- 2-([(1-Ethyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride
- 2-{[(1-ethylimidazol-2-yl)methyl]amino}ethanol dihydrochloride
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- MDL: MFCD18071288
- Inchi: 1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H
- InChI Key: RAWSOWQEZSPKOE-UHFFFAOYSA-N
- SMILES: Cl.Cl.OCCNCC1=NC=CN1CC
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 121
- Topological Polar Surface Area: 50.1
2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB409187-500 mg |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride |
1332530-59-2 | 500MG |
€373.00 | 2023-02-20 | ||
| abcr | AB409187-1 g |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride |
1332530-59-2 | 1 g |
€489.50 | 2023-07-19 | ||
| abcr | AB409187-5 g |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride |
1332530-59-2 | 5 g |
€1,324.50 | 2023-07-19 | ||
| abcr | AB409187-500mg |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride; . |
1332530-59-2 | 500mg |
€397.00 | 2025-02-20 | ||
| abcr | AB409187-1g |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride; . |
1332530-59-2 | 1g |
€477.00 | 2025-02-20 | ||
| abcr | AB409187-5g |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride; . |
1332530-59-2 | 5g |
€1277.00 | 2025-02-20 | ||
| abcr | AB409187-10g |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride; . |
1332530-59-2 | 10g |
€1837.00 | 2025-02-20 |
2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride Suppliers
2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride
Introduction to 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol Dihydrochloride (CAS No. 1332530-59-2)
2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride (CAS No. 1332530-59-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as EIMEA dihydrochloride, is a derivative of ethanolamine and imidazole, featuring a unique combination of functional groups that contribute to its diverse biological activities and potential therapeutic applications.
The molecular structure of 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride consists of an ethanolamine backbone with an imidazole ring attached via an ethyl group. The presence of the imidazole ring, known for its basicity and coordination properties, makes this compound a valuable candidate for various biochemical and pharmacological studies. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a wide range of experimental conditions.
Recent research has highlighted the potential of EIMEA dihydrochloride in several therapeutic areas. One notable application is in the development of drugs targeting neurological disorders. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making EIMEA dihydrochloride a promising lead compound for the treatment of conditions such as depression, anxiety, and Parkinson's disease.
In addition to its potential in neurological disorders, 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent.
The versatility of EIMEA dihydrochloride extends to its use as a building block in the synthesis of more complex molecules. Its reactive functional groups allow for easy modification and functionalization, making it an attractive starting material for the development of novel drugs and drug candidates. Researchers have utilized this compound to synthesize derivatives with enhanced potency and selectivity, further expanding its therapeutic potential.
Moreover, 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride has been explored for its role in drug delivery systems. The compound's ability to form stable complexes with metal ions and other molecules makes it a suitable candidate for targeted drug delivery applications. By conjugating this compound with therapeutic agents, researchers aim to improve drug efficacy and reduce side effects associated with conventional treatments.
In the context of pharmaceutical research, the safety profile of EIMEA dihydrochloride is an important consideration. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs.
The synthesis of 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride involves several well-established chemical reactions. The process typically begins with the reaction of ethanolamine with an imidazole derivative, followed by the formation of the dihydrochloride salt. Optimizing these reactions to achieve high yields and purity is crucial for large-scale production and commercialization.
In conclusion, 2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethanol dihydrochloride (CAS No. 1332530-59-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable tool for developing new therapies and improving existing ones. As research continues to uncover new applications and optimize its properties, EIMEA dihydrochloride is poised to play an increasingly important role in advancing healthcare solutions.
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